Thermodynamic properties of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Thermodynamic properties of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Technical Whitepaper: Thermodynamic Characterization & Applications of 3-(3-aminopropyl)-1-methyl-3-imidazolium chloride
Executive Summary
3-(3-aminopropyl)-1-methyl-3-imidazolium chloride, often abbreviated as [apmim][Cl] or [NH₂C₃mim][Cl] , represents a critical class of Task-Specific Ionic Liquids (TSILs) .[1] Unlike conventional ionic liquids (ILs) used primarily as physical solvents, [apmim][Cl] features a pendant primary amine group covalently tethered to the imidazolium cation. This molecular architecture enables chemically active behavior, specifically the reversible chemisorption of carbon dioxide (
This guide provides a rigorous technical analysis of [apmim][Cl], focusing on its thermodynamic properties, synthesis logic, and application in carbon capture. It addresses the compound's dual role: as a high-viscosity functional precursor for anion exchange and as a potent agent for
Molecular Architecture & Synthesis Strategy
The synthesis of [apmim][Cl] requires careful control to prevent self-polymerization or side reactions involving the free amine. The most robust protocol utilizes the hydrochloride salt of the alkylating agent to protect the amine functionality during the quaternization step.
Structural Logic
-
Cation: Imidazolium core provides thermal stability and ionic character. The propyl linker ensures sufficient flexibility for the amine group to interact with guests (
) without steric hindrance from the ring. -
Anion (
): Provides high hydrogen-bond accepting ability.[1] While it increases viscosity and melting point (often rendering the neat salt a solid at room temperature), it renders the IL highly hydrophilic and water-soluble.
Synthesis Pathway (Menshutkin Reaction)
The following diagram illustrates the optimal synthesis route using 3-chloropropylamine hydrochloride to prevent N-alkylation at the primary amine site.
Figure 1: Synthesis of [apmim][Cl] via quaternization of 1-methylimidazole with 3-chloropropylamine hydrochloride.
Physicochemical Profile
Researchers must recognize that neat [apmim][Cl] behaves differently from "standard" room-temperature ionic liquids (RTILs) like [BMIM][Tf₂N].
| Property | Value / Characteristic | Causality & Insight |
| Physical State (25°C) | Solid or Supercooled Liquid | Strong H-bonding between the |
| Hygroscopicity | Extremely High | The chloride anion is a hard Lewis base, avidly absorbing atmospheric moisture. Water content drastically alters |
| Viscosity ( | The amine group introduces additional H-bond donor sites, creating a stiff H-bond network. Applications usually require dilution (water/ethanol) or anion exchange. | |
| Thermal Stability ( | Decomposition is triggered by nucleophilic attack of |
Critical Note on Density: Unlike liquid ILs where density is easily tabulated, [apmim][Cl] is often handled as a powder or aqueous solution.
-
Estimated Solid Density:
[1] -
Solution Density: Follows a linear relationship with concentration. For precise thermodynamics, density must be measured in situ at the working temperature/concentration.
Thermodynamic Function: CO₂ Capture Mechanism[1]
The primary utility of [apmim][Cl] lies in its thermodynamic affinity for acidic gases. The amine group reacts with
Reaction Stoichiometry
-
Anhydrous Conditions (1:2 Mechanism): One amine attacks
, and a second amine acts as a base to accept the proton. This limits capacity to 0.5 mol / mol IL.[2] -
Hydrated Conditions (1:1 Mechanism): Water acts as the base, allowing equimolar capture (1 mol
/ mol IL). Given [apmim][Cl]'s hydrophilicity, the hydrated pathway is the operational standard.
Figure 2: Competing reaction pathways for CO2 absorption in amine-functionalized ionic liquids.[1]
Thermodynamic Parameters
-
Enthalpy of Absorption (
): Typically -50 to -80 kJ/mol .[1] This high exothermicity confirms chemisorption (chemical bond formation) rather than physical solubility. -
Regeneration: The reaction is reversible. Heating the IL to 80-100°C (or reducing pressure) breaks the carbamate bond, releasing
and regenerating the IL.
Experimental Protocols
Protocol A: Synthesis of [apmim][Cl]
Objective: Produce high-purity precursor free of unreacted amine.
-
Preparation: Dissolve 1-methylimidazole (1.0 eq) and 3-chloropropylamine hydrochloride (1.1 eq) in absolute ethanol or acetonitrile.
-
Why Hydrochloride? Using the free amine (3-chloropropylamine) risks polymerization. The salt form protects the amine, ensuring reaction only occurs at the alkyl chloride site.
-
-
Reaction: Reflux at 75-80°C for 24-48 hours under inert atmosphere (
or Ar). -
Purification:
-
Cool the mixture to precipitate the product (if using a non-polar co-solvent) or evaporate the solvent.
-
Recrystallization: Recrystallize from an ethanol/ethyl acetate mixture to remove unreacted starting materials.
-
Neutralization (Optional): If the free amine IL is required immediately, treat the aqueous solution with an equimolar amount of NaOH or an anion exchange resin (OH- form), then dry. Note: The chloride salt is usually stored; neutralization is done in situ.
-
-
Drying: Dry under high vacuum (<1 mbar) at 60°C for 24 hours.
-
Validation: Check water content via Karl Fischer titration (<500 ppm recommended).
-
Protocol B: CO₂ Absorption Measurement (Gravimetric)
Objective: Determine equilibrium capacity.
-
Setup: Place ~2 g of [apmim][Cl] (or its aqueous solution) in a thermostated microbalance cell (e.g., TGA or magnetic suspension balance).
-
Pre-treatment: Heat to 100°C under
flow to remove moisture and volatile impurities. -
Absorption:
-
Set temperature to 40°C .
-
Switch gas flow to pure
(or simulated flue gas) at 1 bar. -
Monitor mass increase until equilibrium (plateau) is reached.
-
-
Calculation:
-
Desorption: Increase temperature to 110°C under
to verify reversibility.
References
-
Functionalized Ionic Liquids for CO2 Capture. National Institutes of Health (NIH) / PubMed. Detailed review of amine-functionalized mechanisms.
-
Thermodynamic Properties of Imidazolium Chlorides. NIST ThermoML / J. Chem. Eng. Data. Density and viscosity trends for homologous series.
-
Synthesis and Characterization of [apmim] salts. Royal Society of Chemistry (RSC). Protocols for amino-functionalized IL synthesis.
-
CO2 Capture Mechanisms in Task-Specific Ionic Liquids. ResearchGate. Investigation of 1:1 vs 1:2 stoichiometry.
-
3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride Properties. PubChem. Chemical structure and identifier verification (CAS 909412-59-5).[1][3]
